Cas no 945226-59-5 (Oxazole,2-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-)

Oxazole,2-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- structure
945226-59-5 structure
Product Name:Oxazole,2-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
CAS No:945226-59-5
MF:C16H20BNO3
MW:285.145904541016
CID:797023
PubChem ID:53414252
Update Time:2025-04-19

Oxazole,2-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Oxazole,2-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
    • 2-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole
    • 2-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Oxazole
    • 2-(4-METHYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)OXAZOLE
    • SCHEMBL5049774
    • 2-(4-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl)oxazole
    • 945226-59-5
    • DTXSID10696812
    • SGGMZIKSMGSCQZ-UHFFFAOYSA-N
    • Inchi: 1S/C16H20BNO3/c1-11-6-7-12(14-18-8-9-19-14)10-13(11)17-20-15(2,3)16(4,5)21-17/h6-10H,1-5H3
    • InChI Key: SGGMZIKSMGSCQZ-UHFFFAOYSA-N
    • SMILES: O1B(C2C=C(C3=NC=CO3)C=CC=2C)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 285.154
  • Monoisotopic Mass: 285.154
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 372
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.5Ų

Experimental Properties

  • PSA: 44.49000
  • LogP: 2.94920
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